![molecular formula C11H5Br2F6N3 B6344665 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole CAS No. 1240568-76-6](/img/structure/B6344665.png)

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

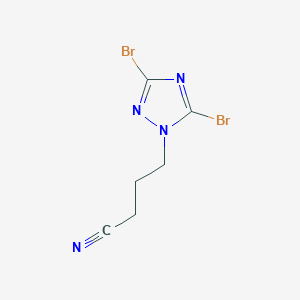

The compound “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of three carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene) which is substituted with two trifluoromethyl groups (-CF3). Trifluoromethyl groups are known for their high electronegativity and can greatly influence the properties of the molecules they are part of .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronegative trifluoromethyl groups and the polarizable bromine atoms. The 1,2,4-triazole ring is a planar, aromatic ring, which might participate in π-stacking interactions .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the bromine atoms makes it likely that it can undergo nucleophilic substitution reactions. The trifluoromethyl groups might also influence the compound’s reactivity due to their high electronegativity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative trifluoromethyl groups and the polarizable bromine atoms might increase the compound’s polarity, potentially making it more soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Lithium-Sulfur Batteries

This compound has been used in the development of lithium-sulfur (Li–S) batteries . Specifically, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized . The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Synthesis of Diamine Building Blocks

The compound has been used in the synthesis of a monosubstituted benzene-1,2-diamine building block . This was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .

Fluoroalkyl Azide Reagent

3,5-Bis(trifluoromethyl)benzyl azide is a fluoroalkyl azide reagent active in copper-catalyzed azide-alkyne cycloaddition (click reaction) . In addition to its use as a highly fluorinated building block, it can also be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne .

Derivatization Reagent in GC and Mass Spectrometry

3,5-Bis(trifluoromethyl)benzyl bromide has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography (GC) and negative chemical ionization mass spectrometry .

Enantioselective Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

This compound has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given that many triazole derivatives are known to have such activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop efficient synthesis methods.

Wirkmechanismus

Mode of Action

Compounds with similar structures, such as 1h-1,2,3-triazole, have been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the proton conduction pathways.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used extensively in promoting organic transformations . This suggests that the compound might affect biochemical pathways related to these transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study has shown that a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical species.

Eigenschaften

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOQFAPDCBUGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Br2F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)

![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)

![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)

![3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344657.png)

![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)